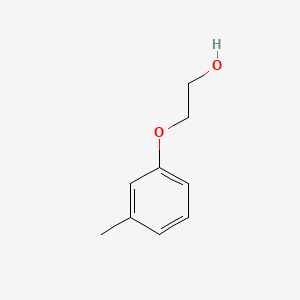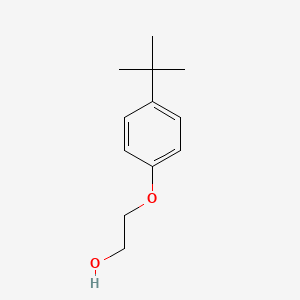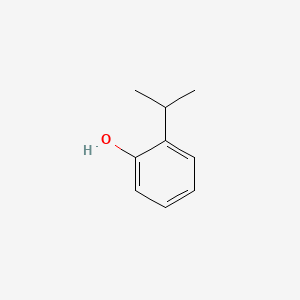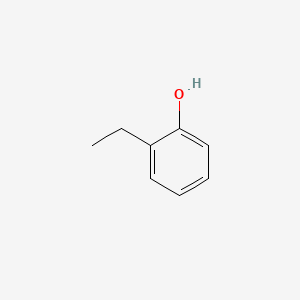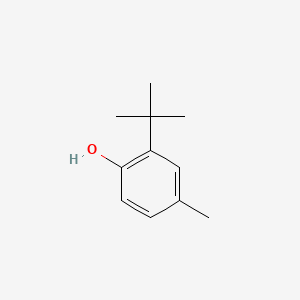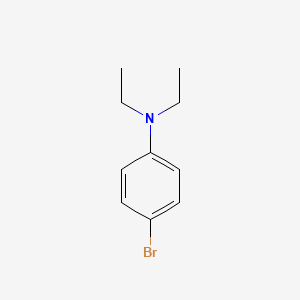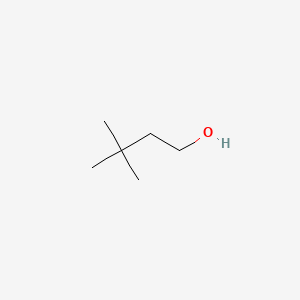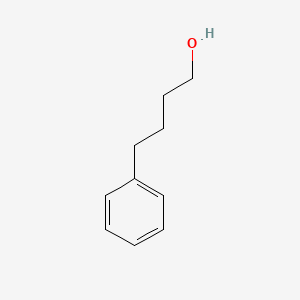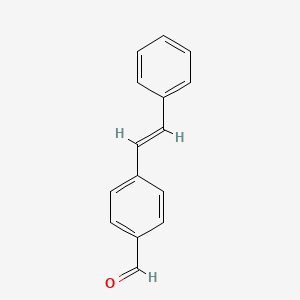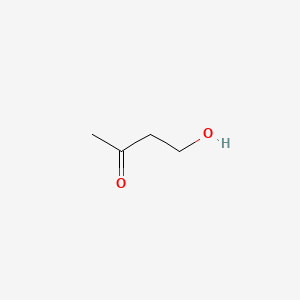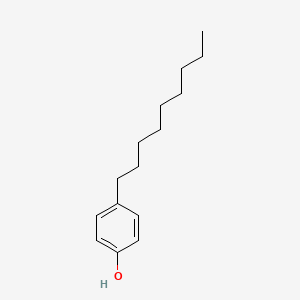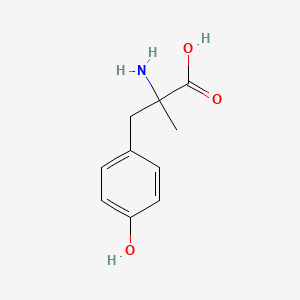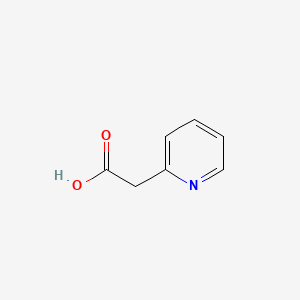
2-Pyridineacetic acid
描述
2-Pyridineacetic acid, also known as pyridine-2-acetic acid, is an organic compound with the molecular formula C7H7NO2. It is characterized by the presence of a pyridine ring attached to an acetic acid moiety. This compound is a white crystalline solid that is soluble in water and various organic solvents. It is widely used in chemical synthesis and has applications in various fields such as chemistry, biology, and industry .
准备方法
Synthetic Routes and Reaction Conditions: 2-Pyridineacetic acid can be synthesized through several methods. One common method involves the reaction of pyridine with acetic acid under acidic conditions. The reaction mixture is then subjected to crystallization to obtain the pure product .
Another synthetic route involves the carboxylation of the lithio derivative of α-picoline. This method includes the use of lithium chips, bromobenzene, and α-picoline, followed by the addition of dry ice and subsequent esterification .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as refluxing, esterification, and crystallization .
化学反应分析
Types of Reactions: 2-Pyridineacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine-2-carboxylic acid.
Reduction: Reduction reactions can convert it to pyridine-2-ethanol.
Substitution: It can participate in nucleophilic substitution reactions, forming derivatives such as this compound esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.
Major Products Formed:
Oxidation: Pyridine-2-carboxylic acid.
Reduction: Pyridine-2-ethanol.
Substitution: Various esters and substituted derivatives.
科学研究应用
2-Pyridineacetic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-pyridineacetic acid involves its interaction with various molecular targets and pathways. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions or serve as intermediates in the synthesis of other compounds .
相似化合物的比较
- 2-Pyridylacetic acid hydrochloride
- 3-Pyridylacetic acid hydrochloride
- 4-Pyridylacetic acid hydrochloride
- 2-Pyridinemethanol
- 2-Pyridineethanol
Comparison: 2-Pyridineacetic acid is unique due to its specific structure, which combines the properties of both pyridine and acetic acid. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications. Compared to its analogs, such as 3-pyridylacetic acid and 4-pyridylacetic acid, this compound has distinct reactivity and binding properties due to the position of the acetic acid moiety on the pyridine ring .
属性
IUPAC Name |
2-pyridin-2-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-7(10)5-6-3-1-2-4-8-6/h1-4H,5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSNETAIJADFTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70927093 | |
| Record name | (Pyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13115-43-0, 54363-97-2 | |
| Record name | 2-Pyridineacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013115430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridineacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054363972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Pyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PYRIDINEACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13Z7401TV3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-pyridylacetic acid formed in the body?
A1: 2-Pyridylacetic acid is a major metabolite of the drug betahistine. Betahistine undergoes extensive first-pass metabolism primarily via hepatic monoamine oxidase (MAO) enzymes, leading to the formation of 2-pyridylacetic acid. [, ]
Q2: What is the pharmacokinetic profile of 2-pyridylacetic acid?
A2: Studies in healthy volunteers show that after oral administration of betahistine, 2-pyridylacetic acid reaches peak plasma concentrations (Cmax) rapidly. The time to reach Cmax (Tmax) varies between individuals. The elimination half-life (t1/2) is relatively short, ranging from 2 to 11 hours, indicating relatively rapid clearance from the body. The area under the curve (AUC), representing total exposure to the metabolite, shows significant interindividual variability. [, ]
Q3: Does co-administration of betahistine with a monoamine oxidase inhibitor (MAOI) affect 2-pyridylacetic acid levels?
A3: Yes, co-administration of betahistine with selegiline, a MAOI, substantially increased both the peak concentration (Cmax) and the area under the curve (AUC) of 2-pyridylacetic acid in a study using cats. This suggests that MAO plays a significant role in betahistine metabolism, and inhibiting this pathway can lead to higher levels of 2-pyridylacetic acid. []
Q4: Can 2-pyridylacetic acid levels be reliably measured?
A4: Yes, sensitive and specific analytical methods have been developed to quantify 2-pyridylacetic acid in biological samples like plasma. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is frequently employed for this purpose, providing accurate and precise measurements even at low concentrations. [, , , , ]
Q5: What is the molecular formula and weight of 2-pyridylacetic acid?
A5: 2-Pyridylacetic acid has the molecular formula C7H7NO2 and a molecular weight of 137.14 g/mol.
Q6: Can you describe the structure and reactivity of 2-pyridylacetic acid?
A6: 2-Pyridylacetic acid contains a pyridine ring substituted with an acetic acid group at the 2-position. The presence of both the nitrogen atom in the pyridine ring and the carboxylic acid group imparts specific chemical properties. It can undergo decarboxylation under certain conditions, leading to the formation of picolyl radicals. [, , , ]
Q7: Does 2-pyridylacetic acid exhibit any catalytic properties?
A7: While not extensively studied as a catalyst, 2-pyridylacetic acid derivatives have been employed as synthons in asymmetric decarboxylative Michael additions. This suggests potential for catalytic applications, particularly in stereoselective synthesis. []
Q8: Are there any known structure-activity relationships (SAR) for 2-pyridylacetic acid derivatives?
A9: While limited information is available on the specific SAR of 2-pyridylacetic acid, modifications to the pyridine ring or the acetic acid side chain can influence its physicochemical properties and potentially its biological activity. [, , ]
Q9: Are there any computational chemistry studies on 2-pyridylacetic acid?
A11: While specific computational studies on 2-pyridylacetic acid are limited within the provided research, computational chemistry techniques could be applied to explore its molecular properties, potential interactions with biological targets, and to develop quantitative structure-activity relationship (QSAR) models. []
Q10: What is known about the environmental impact of 2-pyridylacetic acid?
A12: Information regarding the environmental fate and potential ecotoxicological effects of 2-pyridylacetic acid is limited. Further research is needed to assess its persistence, bioaccumulation potential, and effects on aquatic and terrestrial organisms. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


